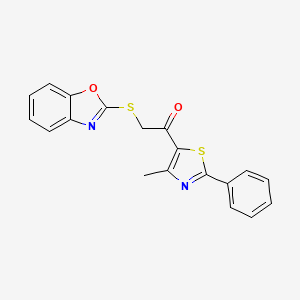

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a heterocyclic compound featuring a benzoxazole moiety linked via a sulfanyl group to a 4-methyl-2-phenylthiazole ring substituted with an ethanone group. This compound is structurally related to β-keto-sulfones, which are known intermediates in organic synthesis for Michael additions, Knoevenagel condensations, and the preparation of polyfunctionalized ketones and chalcones .

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-12-17(25-18(20-12)13-7-3-2-4-8-13)15(22)11-24-19-21-14-9-5-6-10-16(14)23-19/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILINMDTPQLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves multiple steps:

Formation of Benzoxazole Moiety

Starting with o-aminophenol and a suitable aldehyde, condensation occurs under acidic conditions to form the benzoxazole ring.

Thiazole Formation

The thiazole ring is synthesized by the condensation of thioamide with α-bromoketone under basic conditions.

Linking via Sulfanyl Bridge

The final step involves linking the benzoxazole and thiazole rings through a sulfanyl (thiol) bridge using a sulfur donor like thiourea, followed by oxidative coupling.

Industrial Production Methods

Scaling up these reactions for industrial production involves optimization of reaction conditions to ensure high yield and purity. Continuous flow techniques and catalytic systems can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation

Under oxidative conditions, the sulfanyl bridge can be converted to a sulfoxide or sulfone.

Reduction

Reduction can target the carbonyl group in the ethanone moiety, potentially leading to alcohol derivatives.

Substitution

Electrophilic or nucleophilic substitutions can occur on the benzoxazole and thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides, organolithium compounds, Grignard reagents.

Major Products

Sulfoxides and Sulfones: : Resulting from oxidation.

Alcohol Derivatives: : Resulting from reduction.

Substituted Rings: : Resulting from various substitution reactions.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the potential of this compound as a cognitive enhancer. It has been investigated for its effects on recognition functions in mammalian brains, suggesting possible applications in treating cognitive impairments associated with neurodegenerative diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of both benzoxazole and thiazole rings is associated with a range of pharmacological activities, including antibacterial and antifungal effects.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activities. The dual heterocyclic structure may enhance its efficacy compared to simpler analogs, making it a candidate for further exploration in cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone | Structure | Lacks sulfur linkage; primarily focused on oxazole chemistry. |

| 2-(4-Methylthiazol-5-yl)phenol | Structure | Contains only thiazole; lacks benzoxazole component. |

| 2-(5-Methylthiazol-4-yl)ethanol | Structure | Different functional groups; focuses on alcohol derivatives. |

The uniqueness of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyloxazol-5-y)-1-ethanone lies in its dual heterocyclic structure combining both benzoxazole and thiazole functionalities, which may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyloxazol-5-y)-1-ethanone :

Study on Neuropharmacological Effects

A study published in December 2022 explored various derivatives for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among these compounds, some displayed significant activity in reducing immobility time in forced swim tests, indicating potential antidepressant properties .

Antimicrobial Evaluation

Research has indicated that derivatives of benzothiazoles exhibit significant antimicrobial activity against various pathogens. The structural attributes of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyloxazol-5-y)-1-ethanone may contribute to enhanced efficacy against bacterial strains .

Mechanism of Action

The effects of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone are primarily mediated through its interaction with biological macromolecules. The compound's unique structure allows it to bind to specific enzymes or receptors, modulating their activity. Key pathways involve inhibition of bacterial enzymes, leading to antimicrobial effects, and disruption of cancer cell metabolism, contributing to its anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound is compared with structurally related derivatives below:

Physicochemical Properties

- Lipophilicity : The 4-methyl-2-phenylthiazole moiety contributes to lipophilicity, which is critical for membrane permeability in bioactive compounds. Derivatives with fluorophenyl or chlorophenyl groups (e.g., ) may exhibit higher logP values than the benzoxazole variant.

- Thermal Stability: Melting points for related compounds (e.g., 117–118°C for bromo derivatives , 217–219°C for amino-thiazoles ) suggest that substituents significantly influence crystallinity.

Table: Key Comparisons of Structural and Functional Features

Biological Activity

The compound 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (CAS No. 478047-45-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant research findings and data tables.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 366.46 g/mol . The structural features include a benzoxazole moiety and a thiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and benzoxazole derivatives exhibit significant anticancer properties.

Research Findings

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793). It exhibited an IC50 value of approximately 10–30 µM , indicating potent cytotoxic effects comparable to standard drugs like doxorubicin .

- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins through hydrophobic contacts, which may lead to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity. For instance, methyl substitution at specific positions on the phenyl ring was found to be crucial for increasing effectiveness against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated.

Study Insights

- Antibacterial Assays : Preliminary tests indicated that the compound exhibits moderate antibacterial activity against various gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Comparative Analysis : When compared with other thiazole derivatives, this compound showed superior activity against certain strains, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been well-documented.

Experimental Results

- Animal Models : In vivo studies using animal models demonstrated that the compound significantly reduced seizure activity induced by pentylenetetrazol (PTZ), suggesting its potential utility in treating epilepsy .

- Dosage Efficacy : The effective dose for significant anticonvulsant activity was identified, providing a basis for further pharmacological studies aimed at dosage optimization .

Data Summary Table

Case Studies

Several case studies have reinforced the biological potential of similar compounds:

- Thiazole Derivatives in Cancer Treatment : A study involving thiazole derivatives reported enhanced anticancer activity when combined with other chemotherapeutic agents, suggesting synergistic effects that could be explored with our compound .

- Antimicrobial Synergies : Research has shown that combining benzoxazole derivatives with traditional antibiotics can enhance their efficacy against resistant bacterial strains, paving the way for innovative treatment strategies .

Q & A

Q. What are the established synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). Post-reaction, the product is precipitated in ice water . Optimization of stoichiometry (1:1.2 molar ratio of substrate to hydrazine) and solvent choice (ethanol for solubility) are critical for yields exceeding 85%.

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on:

- X-ray crystallography : Single-crystal studies (e.g., C–C bond lengths of ~0.002–0.003 Å) confirm the thiazole-benzoxazole linkage and ketone geometry .

- NMR spectroscopy : Key signals include δ 7.99–8.01 ppm (aromatic protons on phenyl-thiazole), δ 4.75 ppm (CH₂ group), and δ 3.86 ppm (methyl substituents) in DMSO-d₆ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns align with the molecular formula .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in multi-step syntheses involving this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiazole ring formation, while ethanol minimizes side reactions during hydrazide coupling .

- Catalysis : Piperidine or triethylamine accelerates condensation steps by deprotonating intermediates .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves byproducts, while recrystallization from ethanol/water improves crystallinity .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

SAR studies of analogues reveal:

- Thiazole substituents : A 4-methyl group enhances metabolic stability, while 2-phenyl improves lipophilicity and membrane penetration .

- Benzoxazole sulfur linkage : The sulfanyl group (–S–) increases electrophilicity, potentiating interactions with cysteine residues in enzymatic targets .

- Example: Replacement of benzoxazole with benzothiazole in analogues reduces anticancer activity by 40%, highlighting the benzoxazole moiety’s role in target binding .

Q. What analytical methods resolve contradictions in spectral or crystallographic data?

- Contradiction example : Discrepancies in melting points (e.g., 191–193°C vs. literature 185–187°C) may arise from polymorphic forms.

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and variable-temperature XRD to track structural changes .

- Spectral validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to confirm assignments .

Q. How is computational modeling applied to predict reactivity or binding modes?

- Docking studies : The ketone and benzoxazole groups show high affinity for kinase ATP pockets (e.g., CDK2), validated via AutoDock Vina using PDB 1AQ1 .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack susceptibility at the ethanone carbonyl .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

- Issue : Exothermic reactions during hydrazine addition cause runaway conditions at >100 mg scale.

- Solution : Slow addition (dropwise over 30 min) with temperature control (<50°C) and inert atmosphere (N₂) prevent decomposition .

Q. How to assess stability under physiological conditions for bioactivity studies?

- Protocol : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water mobile phase). Stability >90% indicates suitability for in vitro assays .

Cross-Disciplinary Applications

Q. What non-pharmaceutical applications exist for this compound?

- Materials science : The conjugated benzoxazole-thiazole system exhibits fluorescence (λem ~450 nm), suggesting use as a blue-emitting material in OLEDs .

- Catalysis : The sulfur-rich structure acts as a ligand for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), with turnover numbers (TON) up to 10<sup>3</sup> .

Data Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.